2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide
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Overview
Description
2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide is a synthetic organic compound that features a complex structure combining a nitrobenzamide moiety with an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Alkylation: The indole derivative is then alkylated using an appropriate alkyl halide, such as 2-chloroethylamine, under basic conditions to introduce the ethyl chain.
Nitration: The benzamide moiety is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.
Coupling: The alkylated indole and nitrated benzamide are coupled using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: 2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. They have shown promise in preclinical studies for the treatment of cancer, due to their ability to interfere with specific molecular targets involved in tumor growth and proliferation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to the active site of enzymes, inhibiting their activity, while the nitrobenzamide portion can interact with other cellular components, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-nitrobenzamide: Similar structure but with a different substitution pattern on the indole ring.
2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-4-nitrobenzamide: Similar structure but with the nitro group in a different position on the benzamide ring.
Uniqueness
What sets 2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide apart is its specific substitution pattern, which can result in unique biological activities and chemical reactivity. The presence of both the indole and nitrobenzamide moieties in this specific arrangement allows for interactions with a broader range of molecular targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[2-(2-methylindol-1-yl)ethyl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-12-10-13-4-2-3-5-17(13)21(12)9-8-20-18(23)15-11-14(22(24)25)6-7-16(15)19/h2-7,10-11H,8-9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILRZIRGEIQTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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